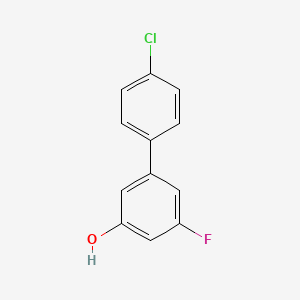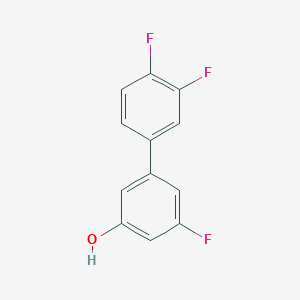
4-(3,5-Difluorophenyl)-3-fluorophenol, 95%
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)-3-fluorophenol, or DFPF, is a synthetic compound that has been used in a variety of scientific applications due to its unique properties. It is a highly effective and versatile compound that has been used in numerous research and laboratory experiments.
Applications De Recherche Scientifique
DFPF has been used in a variety of scientific research applications due to its unique properties. It has been used as an intermediate in the synthesis of pharmaceuticals and other compounds, as an inhibitor of the enzyme cyclooxygenase-2, and as a ligand for the transcription factor NF-κB. It has also been used in the study of gene expression, as a tool for studying the structure and function of proteins, and as a probe for studying the structure and function of enzymes.
Mécanisme D'action
The mechanism of action of DFPF is not fully understood. However, it is believed to bind to the cysteine residue of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to inhibit its activity. It is also believed to bind to the transcription factor NF-κB, which is involved in the regulation of gene expression, and to regulate its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFPF are not fully understood. However, it has been demonstrated to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, and to regulate the activity of the transcription factor NF-κB, which is involved in the regulation of gene expression. It has also been demonstrated to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DFPF in laboratory experiments include its high purity (95%), its low cost, its low toxicity, and its ability to be used in a variety of reactions. The limitations of using DFPF in laboratory experiments include its potential to react with other compounds, its potential to degrade over time, and its potential to cause irritation if it comes into contact with skin or eyes.
Orientations Futures
For research on DFPF include further exploration of its mechanism of action, further exploration of its biochemical and physiological effects, further exploration of its potential applications in pharmaceuticals and other compounds, and further exploration of its potential for use in gene therapy. Additionally, further research could be conducted on its potential for use in imaging techniques such as positron emission tomography and magnetic resonance imaging. Finally, further research could be conducted on its potential for use in drug delivery systems.
Propriétés
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARNTWQLCWHGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684226 | |
| Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224685-23-7 | |
| Record name | 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














